N',N'-Dibenzylbenzohydrazide

説明

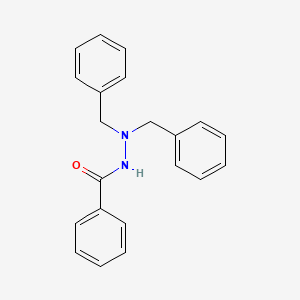

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N',N'-dibenzylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(20-14-8-3-9-15-20)22-23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJSSXNJZBVIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212331 | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-45-6 | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N',N'-Dibenzylbenzohydrazide

Established synthetic routes to this compound typically involve a stepwise approach, building the molecule by forming the N-C and N-acyl bonds sequentially. Two primary retrosynthetic disconnections are most common: alkylation of benzohydrazide (B10538) or acylation of 1,2-dibenzylhydrazine.

One of the most direct methods is the N,N'-dibenzylation of benzohydrazide . This method begins with the readily available benzohydrazide, which can be synthesized by the reaction of an ester, such as methyl benzoate, with hydrazine (B178648) hydrate mdpi.comnih.gov. The subsequent step involves the introduction of the two benzyl (B1604629) groups. This is typically achieved by reacting benzohydrazide with two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to promote the desired dialkylation and minimize side reactions. Common bases include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) or organic bases like triethylamine. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

An alternative established pathway involves the acylation of 1,2-dibenzylhydrazine . This approach first requires the synthesis of the 1,2-dibenzylhydrazine precursor. This can be accomplished through methods such as the reduction of benzaldehyde azine rsc.orgsci-hub.se. Once 1,2-dibenzylhydrazine is obtained, it is then acylated using benzoyl chloride or another activated benzoic acid derivative. The acylation is typically performed in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid that is formed. This method offers a high degree of control as the dibenzylated hydrazine core is pre-formed.

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Starting Materials | Key Reaction Steps | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| N,N'-Dibenzylation of Benzohydrazide | Benzohydrazide, Benzyl Halide | N-Alkylation | Readily available starting materials. | Potential for over-alkylation or a mixture of mono- and di-alkylated products. |

| Acylation of 1,2-Dibenzylhydrazine | 1,2-Dibenzylhydrazine, Benzoyl Chloride | N-Acylation | Unambiguous placement of the benzoyl group. | Requires the pre-synthesis of 1,2-dibenzylhydrazine. |

Novel One-Pot Synthetic Approaches

Modern synthetic chemistry emphasizes the development of one-pot reactions to improve efficiency, reduce waste, and simplify purification processes. While specific one-pot syntheses for this compound are not extensively documented, methodologies for related compounds suggest plausible routes.

A potential one-pot approach could involve the reductive benzylation of benzohydrazide . This would entail reacting benzohydrazide with two equivalents of benzaldehyde in the presence of a reducing agent. This process would first form a hydrazone intermediate, which is then reduced in situ to the corresponding N-benzyl derivative. A second benzylation would then occur on the other nitrogen atom. Suitable reducing agents for such transformations include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction conditions would need to be carefully optimized to ensure the dibenzylation occurs efficiently.

Another conceivable one-pot strategy could be a multi-component reaction . This would involve bringing together a benzoic acid derivative, hydrazine, and a benzylating agent in a single reaction vessel. For instance, a carboxylic acid, hydrazine, and an alkyl halide could potentially be coupled using a suitable catalyst system. However, controlling the selectivity of such a reaction to favor the desired this compound would be a significant challenge.

Regioselective and Stereoselective Synthesis Strategies

For the synthesis of the parent this compound, which is a symmetrical and achiral molecule, stereoselectivity is not a concern. However, for the synthesis of unsymmetrically substituted or chiral analogues, regioselectivity and stereoselectivity become critical considerations.

Regioselectivity in the alkylation of hydrazides is a key challenge. The two nitrogen atoms of a monosubstituted hydrazide have different nucleophilicities, which can potentially be exploited for regioselective functionalization. In the context of synthesizing an unsymmetrical N,N'-dialkylbenzohydrazide, a stepwise approach is generally preferred to ensure the selective introduction of different alkyl groups. For instance, one might first introduce one benzyl group and then, after purification, introduce a different substituted benzyl group. The use of protecting groups can also be employed to control the regioselectivity of the alkylation.

Stereoselectivity becomes important when chiral centers are present in the molecule, for example, if a chiral substituted benzyl group is used. The synthesis of enantiomerically pure chiral hydrazides can be achieved by using chiral starting materials or through asymmetric synthesis methodologies. Asymmetric hydrogenation of prochiral hydrazones is a powerful method for preparing chiral hydrazines, which can then be acylated to form chiral hydrazides hygeiajournal.comnih.gov.

Mechanistic Investigations of Formation Reactions

The formation of this compound through the N-alkylation of benzohydrazide with a benzyl halide is believed to proceed via a standard nucleophilic substitution (S_N2) mechanism . In this process, the nitrogen atom of the hydrazide acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. The reaction is facilitated by a base, which deprotonates the hydrazide, increasing its nucleophilicity. The reaction likely proceeds in a stepwise manner, with the formation of a mono-benzyl intermediate followed by a second benzylation.

The acylation of 1,2-dibenzylhydrazine with benzoyl chloride follows a nucleophilic acyl substitution mechanism . The more nucleophilic nitrogen of the 1,2-dibenzylhydrazine attacks the carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion to form the final amide bond. The presence of a non-nucleophilic base is essential to neutralize the HCl produced during the reaction.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be achieved by using appropriately substituted starting materials in the synthetic pathways described above. These analogues are of interest for structure-activity relationship studies in various applications, including medicinal chemistry.

To synthesize analogues with substituents on the benzoyl moiety, one would start with a substituted benzoic acid or its corresponding ester or acid chloride. For example, a 4-chlorobenzohydrazide can be prepared and subsequently dibenzylated to yield N',N'-dibenzyl-4-chlorobenzohydrazide derpharmachemica.com. Similarly, a variety of substituted benzohydrazides can be synthesized and used as precursors jocpr.combiointerfaceresearch.comresearchgate.net.

For analogues with substituents on the benzyl groups, a substituted benzyl halide would be used in the N-alkylation of benzohydrazide. For instance, reacting benzohydrazide with 4-methoxybenzyl chloride would yield N',N'-di(4-methoxybenzyl)benzohydrazide.

The synthesis of these substituted analogues generally follows the same reaction principles as the parent compound, although reaction conditions may need to be adjusted to accommodate the electronic and steric effects of the substituents.

Table 2: Examples of Precursors for Substituted Analogues

| Substituted Moiety | Precursor | Example of Target Analogue |

|---|---|---|

| Benzoyl Group | 4-Nitrobenzoic acid | N',N'-Dibenzyl-4-nitrobenzohydrazide |

| Benzyl Group | 4-Chlorobenzyl bromide | N',N'-Di(4-chlorobenzyl)benzohydrazide |

| Benzoyl Group | 3,4-Dimethoxybenzoic acid | N',N'-Dibenzyl-3,4-dimethoxybenzohydrazide |

Structural Elucidation and Conformational Analysis

Advanced Crystallographic Studies

The primary source of structural information for N',N'-Dibenzylbenzohydrazide is a single crystal X-ray diffraction study, which has provided a definitive view of its molecular architecture and packing in the solid state.

Single Crystal X-ray Diffraction Analysis

The molecular structure of this compound (C₂₁H₂₀N₂O) was determined by single crystal X-ray diffraction analysis. nih.gov The compound crystallizes in the monoclinic space group P2(1)/c. The crystallographic data provides precise measurements of the unit cell, which is the fundamental repeating unit of the crystal lattice. nih.gov

| Crystallographic Parameter | Value |

| Molecular Formula | C₂₁H₂₀N₂O |

| Molecular Weight (Mr) | 316.4 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 9.985 (2) Å |

| b | 17.070 (3) Å |

| c | 10.119 (2) Å |

| β | 95.99 (1)° |

| Volume (V) | 1715.3 ų |

| Z | 4 |

| Calculated Density (Dx) | 1.225 g cm⁻³ |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (T) | 295 K |

| Final R-factor | 0.043 for 1139 reflections |

This table presents the key crystallographic parameters for this compound as determined by single crystal X-ray diffraction. nih.gov

Hydrogen Bonding Networks

A key feature of the crystal structure of this compound is the presence of a specific intermolecular hydrogen bond. nih.gov This interaction occurs between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. The reported geometry of this hydrogen bond is an N-H···O distance of 2.05(4) Å and an N···O distance of 2.923(5) Å. nih.gov This single, distinct hydrogen bond links the molecules together, contributing significantly to the stability and order of the crystal lattice. While this forms a connection between molecules, a more extensive or complex hydrogen bonding network is not described in the crystallographic report.

Spectroscopic Characterization for Structural Assignment

While spectroscopic methods are fundamental for elucidating molecular structure, stereochemistry, and electronic properties, specific experimental or computational data for this compound is not available in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Properties

There is no published research containing experimental or computationally predicted ¹H or ¹³C NMR data specifically for this compound. Such data would be invaluable for confirming the connectivity and understanding the electronic environment of the atoms in solution, as well as providing insight into the compound's conformational dynamics.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Similarly, there is a lack of available experimental or theoretical Infrared (IR) and Raman spectra for this compound in the scientific literature. These vibrational spectroscopy techniques would typically be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the carbonyl group, the N-H stretch of the amide, and the various vibrations of the aromatic rings.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, mass spectrometry confirms its molecular structure through the identification of the molecular ion and characteristic fragment ions.

When subjected to ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule loses an electron to form a molecular ion (M⁺•). chemguide.co.uk The m/z of this molecular ion corresponds to the molecular weight of the compound (316.4 g/mol ). nih.gov Due to the energetic instability of the molecular ion, it undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is predictable and provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound is primarily dictated by the cleavage of the weakest bonds and the formation of stable carbocations. Key fragmentation pathways include:

α-Cleavage: This process involves the cleavage of bonds adjacent to the heteroatoms (nitrogen). libretexts.orggbiosciences.com For this compound, α-cleavage next to the nitrogen atoms is a dominant pathway. The cleavage of the C-N bond between the benzyl (B1604629) group and the nitrogen atom leads to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion at m/z 91. This is often the most intense peak in the spectrum (the base peak) due to the high stability of the benzyl cation. researchgate.net

Amide Bond Cleavage: The bond between the carbonyl group and the adjacent nitrogen atom (the N-N bond) can also cleave. Cleavage of the benzoyl-nitrogen bond results in the formation of the stable benzoyl cation (C₇H₅O⁺) at m/z 105. researchgate.net Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation can produce a phenyl cation (C₆H₅⁺) at m/z 77.

Other Fragmentations: The molecular ion can also lose a benzyl radical (•CH₂Ph) to form an ion at m/z 225. Further fragmentation can lead to a variety of smaller ions, but the ions at m/z 105, 91, and 77 are particularly diagnostic for the presence of the benzoyl and benzyl moieties within the structure.

The collective data from the molecular ion peak and the prominent fragment ion peaks provide conclusive evidence for the molecular formula and the specific arrangement of the benzoyl and benzyl groups in the this compound molecule.

| m/z Value | Proposed Ion Structure | Formula | Fragmentation Pathway |

|---|---|---|---|

| 316 | [C₂₁H₂₀N₂O]⁺• | C₂₁H₂₀N₂O | Molecular Ion (M⁺•) |

| 225 | [M - CH₂Ph]⁺ | C₁₄H₁₃N₂O | Loss of a benzyl radical |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Cleavage of the N-N bond |

| 91 | [C₇H₇]⁺ | C₇H₇ | α-Cleavage, loss of benzyl radical to form benzyl/tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of CO from the benzoyl cation |

Conformational Preferences and Rotational Isomerism

The three-dimensional structure and dynamic behavior of this compound are largely defined by the rotational barriers around its single bonds, leading to the existence of different conformational isomers, or rotamers. Atropisomers are conformers that interconvert slowly enough to be isolated due to high rotational barriers. ias.ac.in The key sources of conformational diversity in this molecule are the restricted rotations around the amide C(O)-N bond and the N-N single bond.

The hydrazide linkage (CO-NH-N) can exhibit Z/E isomerism due to the partial double bond character of the C(O)-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.gov This restricts free rotation, leading to two distinct planar arrangements: the E isomer (where the carbonyl oxygen and the N-benzyl group are on opposite sides of the C-N bond) and the Z isomer (where they are on the same side).

Furthermore, significant rotational barriers exist around the N-N single bond. The rotation is hindered by severe steric interactions between the bulky substituents: the benzoyl group and the two benzyl groups. ias.ac.in This steric hindrance dictates the preferred dihedral angles and the relative stability of the resulting conformers. Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the energy profiles of bond rotation and predict the most stable conformations. mdpi.comnih.gov

The interplay of several factors governs the conformational landscape:

Steric Hindrance: The primary factor determining the rotational barrier is the steric clash between the large phenyl rings of the benzyl and benzoyl groups. To minimize these repulsive interactions, the molecule adopts a staggered conformation where these groups are positioned as far apart as possible.

Electronic Effects: Delocalization of electrons across the N-N bond and the adjacent carbonyl group influences the bond length and rotational barrier. iau.ir The lone pairs on the nitrogen atoms also contribute to repulsive electronic interactions that affect the preferred geometry.

Intramolecular Hydrogen Bonding: X-ray crystallography data for this compound has revealed the presence of an N-H···O intramolecular hydrogen bond, which can further stabilize specific conformations and restrict rotation. nih.gov

The combination of these effects results in a complex potential energy surface with several local minima, each corresponding to a different rotamer. The existence of these stable conformers can be investigated experimentally using techniques like dynamic NMR spectroscopy, which can measure the energy barriers for interconversion between different isomeric forms. mdpi.com The specific conformational preferences are crucial as they can influence the molecule's crystal packing and its interactions in a biological context.

| Rotational Bond | Type of Isomerism | Primary Influencing Factors | Consequences |

|---|---|---|---|

| C(O)—N | E/Z Isomerism | Partial double bond character, Steric hindrance | Results in distinct planar conformers with a significant energy barrier to interconversion. |

| N—N | Rotational Isomerism (Atropisomerism) | Steric repulsion between benzyl and benzoyl groups, Electronic repulsion of nitrogen lone pairs | High barrier to rotation, leading to stable, non-superimposable conformers (rotamers). |

| N—C (Benzyl) | Rotational Isomerism | Steric interactions between the benzyl groups and the rest of the molecule | Affects the overall shape and packing of the molecule. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of N',N'-Dibenzylbenzohydrazide. These calculations, based on the principles of quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and electrostatic properties of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of organic compounds. DFT calculations can determine the optimized geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and potential interaction sites. For this compound, DFT studies would focus on the electron distribution around the benzohydrazide (B10538) core and the influence of the two benzyl (B1604629) substituents.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, whereas a large gap indicates higher stability and lower reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atoms of the hydrazide group, while the LUMO would be distributed over the electron-accepting regions. The analysis of these orbitals provides insights into the electronic transitions that can occur upon excitation, which is relevant for understanding the molecule's UV-visible absorption characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: This data is illustrative and based on typical values for similar aromatic hydrazide compounds.

Based on these frontier orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. wolfram.com

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the N-H group and the phenyl rings would exhibit positive potential, making them susceptible to nucleophilic attack. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. uni-muenchen.deresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the conformational flexibility and intermolecular interactions of molecules over time. These methods provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations.

Conformational Space Exploration

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of the molecule and to determine their relative energies. This can be achieved through systematic or stochastic searches of the conformational space.

Computational methods, such as molecular mechanics or DFT, can be used to calculate the energy of different conformers. The results of such studies would reveal the preferred spatial arrangement of the benzyl and benzoyl groups relative to the hydrazide core. Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Intermolecular Interaction Energy Calculations

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. The strength and nature of these intermolecular interactions can be quantified through computational methods. The crystal structure of this compound reveals the presence of hydrogen bonding. nih.gov

Calculations can be performed to determine the energy of these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using high-level ab initio methods like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) can provide accurate interaction energies. rsc.org These calculations are crucial for understanding the crystal packing of the molecule and its behavior in different environments. Molecular dynamics simulations can further be employed to study the stability of intermolecular complexes over time. nih.gov

Theoretical Approaches to Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of benzohydrazide derivatives has been a subject of computational investigation. These studies provide a framework for understanding the potential reaction pathways involving this compound.

Theoretical studies on the acetylation of benzohydrazide derivatives, for instance, have utilized computational methods to elucidate the reaction mechanism. Such studies often involve the calculation of the energies of reactants, transition states, and products to determine the most favorable reaction pathway. One study on the acetylation of benzohydrazide derivatives proposed a stepwise mechanism where the nucleophilic attack is the rate-determining step researchgate.net. Theoretical analysis within this study suggested that an intramolecular proton rearrangement leads to an enol form as the active species for the nucleophilic attack researchgate.net.

Density Functional Theory (DFT) is a common method employed to study the structure, stability, and reactivity of hydrazone derivatives, which are structurally related to this compound. DFT calculations can determine structural and energetic parameters, such as energies, HOMO-LUMO gaps, and electronic properties like dipolar moments and atomic charges dergipark.org.tr. These calculations help in understanding the chemical reactivity of the molecules and identifying the most stable isomers dergipark.org.tr. For example, in a study of nicotinic acid benzylidenehydrazide derivatives, DFT was used to optimize the structures and calculate global reactivity parameters, revealing that the most stable isomers were also the least reactive dergipark.org.tr.

Computational studies can also be used to predict the outcomes of complex reactions and guide synthetic efforts. Automated workflows combining different computational methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies of various potential reaction pathways, thus predicting the reactivity of complex molecules acs.org.

The table below summarizes key computational parameters often calculated in theoretical studies of reaction mechanisms for hydrazide derivatives, which would be applicable to this compound.

| Computational Parameter | Significance in Reaction Mechanism Studies | Typical Method of Calculation |

| Transition State Energy | Determines the activation energy barrier of a reaction step. | DFT, Ab initio methods (e.g., MP2, CCSD(T)) |

| Reaction Energy | Indicates whether a reaction step is exothermic or endothermic. | DFT, Ab initio methods |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. | DFT |

| Atomic Charges | Helps in identifying nucleophilic and electrophilic centers. | Natural Bond Orbital (NBO) analysis, Mulliken population analysis |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |

Computational Prediction of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for predicting the biological activity of chemical compounds based on their molecular structure. Although specific QSAR studies on this compound are not readily found, numerous studies on related benzohydrazide and hydrazide derivatives demonstrate the utility of this approach.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used to build models that relate the 3D properties of molecules to their biological activities. These models can guide the design of new compounds with enhanced potency. For example, 3D-QSAR studies have been performed on p-hydroxy benzohydrazide derivatives to understand their antimicrobial activity derpharmachemica.com. These models help in identifying the key structural features that influence the biological response.

Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. This method is instrumental in understanding the molecular basis of a compound's activity and in screening virtual libraries of compounds to identify potential drug candidates. Molecular docking studies have been conducted on various benzohydrazide derivatives to explore their potential as inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), which are important targets in antibacterial and antitubercular drug discovery nih.govnih.gov. For instance, a study on pyrrolyl benzohydrazide derivatives used surflex-docking to explore their binding mode at the active site of InhA, suggesting hydrogen bonding interactions as crucial for their activity nih.gov.

Pharmacophore modeling is another ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used to screen databases for new compounds with the desired activity.

The following table presents a summary of computational methods used for predicting structure-activity relationships and the type of information they provide, which could be applied to this compound.

| Computational Method | Objective | Key Outputs | Example Application for Hydrazide Derivatives |

| 3D-QSAR (CoMFA/CoMSIA) | To correlate the 3D properties of molecules with their biological activity. | Contour maps indicating regions where steric, electrostatic, hydrophobic, and hydrogen bonding properties influence activity. | Guiding the synthesis of novel coumarin-3-hydrazide derivatives as antifungal agents acs.org. |

| Molecular Docking | To predict the binding orientation and affinity of a ligand to a receptor. | Docking score (binding energy), predicted binding poses, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Investigating the binding of benzohydrazide derivatives to the active sites of InhA and DHFR enzymes nih.gov. |

| Pharmacophore Modeling | To identify the essential 3D features required for biological activity. | A 3D arrangement of pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings). | Screening for new inhibitors of human carbonic anhydrase II using diarylpyrazole-benzenesulfonamide derivatives as a template nih.gov. |

| Virtual Screening | To identify potential hit compounds from large chemical databases. | A ranked list of compounds predicted to be active. | Discovery of new TGR5 agonists using a combination of pharmacophore modeling and molecular docking rsc.org. |

Quantitative Structure Activity Relationship Qsar Studies in in Vitro Biological Contexts

Development and Validation of QSAR Models for Biological Activity

QSAR models provide a mathematical framework to understand how chemical structure influences biological activity. The development process involves selecting a series of related compounds, determining their biological activity, calculating molecular descriptors, and then establishing a correlative model.

A significant QSAR study was conducted on a series of fourteen synthesized benzohydrazides, including N',N'-Dibenzylbenzohydrazide derivatives, to model their in vitro antifungal activity against the phytopathogenic fungus Botrytis cinerea. nih.govresearchgate.net This fungus is a major agricultural pathogen responsible for gray mold disease in numerous crops. The study aimed to interpret the antifungal activity of these synthetic compounds through a robust QSAR model.

The developed model demonstrated high statistical significance, accounting for 98.3% of the experimental variance in antifungal activity. nih.govresearchgate.net The standard deviation of the model was 4.02, indicating a good correlation between the predicted and experimental values. nih.govresearchgate.net This high descriptive power underscores the model's utility in understanding the structural determinants of antifungal action against B. cinerea. The best antifungal activities in the series were observed for the N',N'-dibenzylbenzohydrazides. nih.govresearchgate.net

While the primary QSAR model for this series of benzohydrazides was developed specifically for activity against Botrytis cinerea, the broader class of hydrazide compounds has been evaluated against other microbes. For instance, different series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been screened for antibacterial activity against S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa, as well as for antifungal activity against C. albicans. nih.gov Similarly, N′-phenylhydrazides have shown promising antifungal activity against various strains of C. albicans, including fluconazole-resistant ones. nih.gov These studies establish a foundation for developing broader-spectrum antimicrobial QSAR models for hydrazide-based compounds in the future.

Topological Substructural Molecular Design (TOPS-MODE) Applications

The QSAR study on benzohydrazides against Botrytis cinerea utilized the Topological Substructural Molecular Design (TOPS-MODE) approach. nih.govresearchgate.net TOPS-MODE is a graph-theoretical method that characterizes molecular structure by considering the contributions of different bonds within the molecule to a specific property, in this case, antifungal activity. nih.govnih.gov This approach is particularly useful because it provides a more transparent interpretation of the relationship between chemical structure and biological activity by identifying specific molecular fragments or bonds that positively or negatively influence the desired effect. nih.govresearchgate.net The successful application of TOPS-MODE resulted in a highly predictive model for the benzohydrazide (B10538) series. nih.govresearchgate.net

Identification of Key Structural Descriptors for Activity

The TOPS-MODE analysis identified specific bond contributions as the key structural descriptors correlating with antifungal activity. The model quantifies the influence of each bond within the benzohydrazide scaffold. This allows for a detailed understanding of which parts of the molecule are crucial for its fungicidal action. The study discusses the structure-activity relationships by detailing the contribution of different bonds, thereby making the connection between structure and biological activity more explicit. nih.govresearchgate.net This level of detail is crucial for the rational design of new, more potent antifungal agents based on the this compound scaffold.

Elucidation of Structure-Antifungal Activity Relationships (SAR)

The research into benzohydrazides has provided clear insights into their structure-antifungal activity relationships. The SAR analysis revealed several key findings for activity against Botrytis cinerea:

The N',N'-Dibenzyl Moiety: The presence of two benzyl (B1604629) groups on one of the nitrogen atoms of the hydrazide core was found to be critical for high antifungal activity. The most active compounds in the studied series were N',N'-dibenzylbenzohydrazides. nih.govresearchgate.net

Influence of Substituents: The nature and position of substituents on the benzoyl and benzyl rings significantly modulate the activity. The QSAR model, supported by X-ray crystallography, highlighted the conformational influence of ortho substituents on the benzohydrazide structure, which in turn affects biological activity. nih.govresearchgate.net

The table below summarizes the experimental antifungal activity for selected benzohydrazide derivatives against Botrytis cinerea, illustrating the SAR.

| Compound | Structure | % Inhibition at 100 ppm |

| 3a | This compound | 70.8 |

| 3b | 2-Chloro-N',N'-dibenzylbenzohydrazide | 91.5 |

| 3c | 2-Bromo-N',N'-dibenzylbenzohydrazide | 93.3 |

| 3d | 2-Iodo-N',N'-dibenzylbenzohydrazide | 94.2 |

| 3e | 4-Chloro-N',N'-dibenzylbenzohydrazide | 72.5 |

| 5 | N-aminoisoindoline-derived benzohydrazide | 90.0 |

Data sourced from Cabrera et al. The percentage of inhibition of mycelial growth was measured at a concentration of 100 ppm.

As the data indicates, the introduction of a halogen substituent at the ortho position of the benzoyl ring (compounds 3b-d) leads to a marked increase in antifungal activity compared to the unsubstituted parent compound (3a) or the para-substituted analog (3e).

Mechanistic Hypotheses Derived from QSAR Analysis

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no specific studies detailing the coordination chemistry and metal complexation of this compound could be identified. The current body of published research does not appear to contain investigations into this particular compound's behavior as a ligand, the synthesis of its metal complexes, or the characterization of such complexes.

While the crystal structure of the parent compound, this compound, has been reported, this information pertains to the molecule in its free state and does not provide data on its interactions with metal ions.

The field of coordination chemistry extensively covers related benzohydrazide and hydrazone derivatives, which have been shown to form stable complexes with a variety of metal ions through the involvement of their nitrogen and oxygen donor atoms. These studies reveal diverse coordination modes and complex geometries. However, due to the user's strict requirement to focus exclusively on this compound, the findings from these related but distinct compounds cannot be substituted.

Therefore, the detailed outline provided by the user concerning the coordination chemistry, synthesis of metal complexes, spectroscopic and crystallographic analysis, and theoretical insights for this compound cannot be fulfilled at this time due to the absence of specific research on this compound.

Coordination Chemistry and Metal Complexation Studies

Catalytic Applications of N',N'-Dibenzylbenzohydrazide Metal Complexes

Extensive literature searches did not yield specific studies or detailed research findings on the catalytic applications of metal complexes derived from this compound. While the broader class of hydrazone and benzohydrazide (B10538) ligands has been investigated for its coordination chemistry and the catalytic potential of its metal complexes in various organic transformations, research focusing specifically on the N',N'-dibenzyl substituted derivative appears to be limited or not publicly available.

The catalytic activity of metal complexes is highly dependent on the structure of the ligand, including the nature and position of its substituent groups. These factors influence the electronic and steric environment of the metal center, which in turn dictates the catalytic efficiency, selectivity, and substrate scope.

For context, studies on other benzohydrazide derivatives have shown promise in catalysis. For instance, transition metal complexes of ligands such as 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide have been examined for their catalytic activity in the oxidation of aniline. In such cases, the specific metal ion and the coordination environment created by the ligand are crucial for the catalytic performance. However, without specific research on this compound, any discussion of its catalytic applications would be speculative.

Therefore, this section cannot be completed with the scientifically accurate and specific research findings required, as no dedicated studies on the catalytic applications of this compound metal complexes were identified.

Advanced Applications and Future Research Directions

Role as an Intermediate in Multi-Step Organic Synthesis

The benzohydrazide (B10538) moiety is a versatile and valuable precursor in organic synthesis, primarily for the construction of various nitrogen-containing heterocyclic compounds. thepharmajournal.com Hydrazides and their derivatives are widely used as synthons for creating five, six, or seven-membered heterocyclic rings which are prevalent in many biologically active molecules. mdpi.com N',N'-Dibenzylbenzohydrazide, as a stable and functionalized member of this class, serves as a promising intermediate for generating more complex molecular architectures.

The key to its utility lies in the reactivity of the hydrazide functional group. The remaining N-H proton is sufficiently acidic to participate in condensation reactions. For example, benzohydrazides are commonly reacted with aldehydes or ketones to form N-acylhydrazones. derpharmachemica.com These N-acylhydrazones are themselves crucial intermediates for synthesizing heterocycles like 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. thepharmajournal.comekb.eg

A representative transformation involves the cyclization of a benzohydrazide with a suitable reagent. For instance, the reaction of benzoylhydrazine with N,N-dimethylbenzamide diethylmercaptole yields 2,5-diphenyl-1,3,4-oxadiazole. researchgate.net This highlights a potential pathway where this compound could be used to create specifically substituted heterocyclic products. The presence of the dibenzyl groups offers steric influence and can be leveraged to direct the regioselectivity of reactions or to modify the final properties (e.g., solubility, lipophilicity) of the target molecule.

Table 1: Potential Heterocyclic Systems from Benzohydrazide Intermediates

| Starting Material | Reagent Class | Resulting Heterocycle |

|---|---|---|

| Benzohydrazide | Aldehydes/Ketones | N-Acylhydrazone |

| Benzohydrazide | Carboxylic Acids / POCl₃ | 1,3,4-Oxadiazole |

| Benzohydrazide | Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thione |

This table illustrates common transformations of the benzohydrazide core, suggesting synthetic possibilities for derivatives like this compound.

Exploration of Novel Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the acylhydrazine core (-CO-NH-N<). This group exhibits keto-enol tautomerism and possesses both nucleophilic and electrophilic sites, making it a versatile reactant. mdpi.com Beyond its established use in heterocycle synthesis, research into novel transformations of the N-N bond offers a frontier for chemical exploration.

One area of emerging interest is the selective cleavage of the N-N bond in hydrazines and hydrazides. Recent studies have demonstrated that visible-light photocatalysis can effectively cleave the N-N bonds of various N,N-disubstituted hydrazides in the presence of a ruthenium-based photocatalyst and air. nih.gov This method provides a green and efficient route to generating secondary amines from stable hydrazide precursors. nih.gov Applying such a methodology to this compound could yield N-benzylbenzamide, showcasing a modern synthetic application for this class of compounds.

Furthermore, the N-N bond is susceptible to reductive cleavage under certain conditions. researchgate.net While some methods have proven challenging for specific substrates, the development of new catalytic systems, potentially using transition metals, for the selective scission of the N-N bond in N-acyl, N',N'-dialkyl substituted hydrazines remains an active area of research. The unique electronic and steric environment provided by the benzoyl and dibenzyl groups in this compound could lead to unique reactivity profiles with newly developed reagents.

Perspectives on Bioactive Scaffold Development

The benzohydrazide structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. thepharmajournal.compensoft.net Derivatives have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties. derpharmachemica.com This makes the benzohydrazide framework an excellent starting point for the design and development of new therapeutic agents.

The N-acylhydrazone moiety (-CO-NH-N=C-), readily formed from benzohydrazides, is particularly important and is found in several clinically used drugs. nih.gov Research has shown that N-acylhydrazone derivatives can act as potent inhibitors of various enzymes, and they are being actively investigated for applications in neurodegenerative diseases and cancer. researchgate.netnih.gov

Specifically, derivatives containing the this compound core have shown promising antifungal activity. In a study evaluating compounds against the phytopathogenic fungus Botrytis cinerea, N',N'-dibenzylbenzohydrazides demonstrated notable efficacy. This finding positions the this compound structure as a valuable scaffold for developing new agricultural fungicides or clinical antifungal agents. researchgate.net

Table 2: Reported Biological Activities of the Benzohydrazide Scaffold

| Biological Activity | Target/Application Area |

|---|---|

| Antibacterial | Staphylococcus aureus, E. coli |

| Antifungal | Aspergillus niger, Botrytis cinerea |

| Anticancer | Human colon and lung cancer cell lines |

| Anti-inflammatory | Cyclooxygenase (COX) enzyme inhibition |

| Antitubercular | Mycobacterium tuberculosis |

| Anticonvulsant | Central Nervous System |

This table summarizes the diverse pharmacological potential associated with molecules containing the benzohydrazide core structure, as reported in various scientific studies. thepharmajournal.comderpharmachemica.comnih.gov

Interdisciplinary Research Opportunities

The unique chemical properties of this compound create opportunities for research at the intersection of chemistry, materials science, and biology.

Coordination Chemistry and Materials Science : The hydrazide and hydrazone functionalities are excellent chelating ligands, capable of forming stable complexes with a wide range of metal ions through their nitrogen and oxygen donor atoms. doi.orgbiomedgrid.com These metal complexes often exhibit enhanced biological activities compared to the free ligands, including superior antimicrobial and anticancer effects. biomedgrid.comindexcopernicus.com The synthesis of metal complexes with this compound could lead to new materials with tailored catalytic, magnetic, or biomedical properties. These complexes could serve as building blocks for coordination polymers or metal-organic frameworks (MOFs). doi.org

Polymer Science : Hydrazine (B178648) and its derivatives are valuable components in polymer chemistry. rsc.org Poly(acryloyl hydrazide) has been utilized as a versatile polymer scaffold that can be easily modified after polymerization to create functional polymers for biological applications. researchgate.net this compound, with its reactive N-H group, could potentially be incorporated into polymer backbones or used as a pendant group to functionalize existing polymers. Furthermore, hydrazide derivatives of polymers like poly(ethylene glycol) (PEG) are used extensively for bioconjugation, linking polymers to proteins or drugs. semanticscholar.org

Agricultural Science : Given the demonstrated antifungal activity of related structures, there is a clear opportunity to develop this compound derivatives as novel agrochemicals. researchgate.net Research could focus on optimizing the scaffold to enhance potency against specific plant pathogens, improve environmental stability, and assess safety profiles for crop protection. biointerfaceresearch.com

Q & A

Basic: What are the optimal synthetic routes for N',N'-Dibenzylbenzohydrazide, and how do reaction conditions influence yield?

This compound is typically synthesized via condensation reactions between benzohydrazide derivatives and benzyl halides or aldehydes. A common approach involves reacting benzohydrazide with dibenzylamine under reflux in dichloromethane (DCM) or ethanol, catalyzed by bases like NaOH or K₂CO₃ . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution, while ethanol may favor Schiff base formation .

- Temperature : Reflux conditions (~80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, chloroform:petroleum ether) or recrystallization (methanol/ethanol) is critical for isolating high-purity products (>95%) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR (¹H/¹³C) : Essential for confirming hydrazide backbone and benzyl substituents. Aromatic protons appear δ 7.2–8.1 ppm, while NH peaks (δ 9–10 ppm) indicate hydrazide linkage .

- XRD : Resolves crystal packing and hydrogen-bonding networks. For example, related hydrazides exhibit intermolecular N–H···O interactions stabilizing monoclinic systems .

- FT-IR : Stretching bands at ~3250 cm⁻¹ (N–H), 1660–1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .

Advanced: How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to assess reactivity. For example, electron-withdrawing substituents (e.g., nitro groups) lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes or cancer-related proteins). Studies on analogous hydrazides show strong binding to E. coli DNA gyrase (ΔG ≈ −8.5 kcal/mol) .

- ADMET profiling : Predict pharmacokinetics using tools like SwissADME to optimize lead compounds .

Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in antimicrobial or anticancer results often arise from:

- Assay variability : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and culture conditions .

- Structural modifications : Substitution at the benzyl group (e.g., chloro vs. methoxy) alters lipophilicity and membrane permeability. For instance, 2,3-dichloro derivatives show 3× higher activity than unsubstituted analogs .

- Control experiments : Include positive controls (e.g., ciprofloxacin) and validate cytotoxicity via MTT assays to rule out false positives .

Basic: How is this compound utilized in coordination chemistry?

The compound acts as a tridentate ligand, coordinating via the hydrazide NH, carbonyl oxygen, and aromatic π-system. Example:

- Copper(II) complexes : Synthesized by refluxing with Cu(OAc)₂·H₂O in ethanol. These complexes exhibit enhanced antioxidant activity (IC₅₀ ≈ 12 µM in DPPH assays) compared to free ligands .

- Characterization : EPR and UV-Vis spectroscopy confirm octahedral geometry, with d-d transitions at ~600 nm .

Advanced: What mechanistic insights explain the anticancer activity of this compound derivatives?

- Apoptosis induction : Flow cytometry reveals caspase-3/7 activation in treated cancer cells (e.g., HepG2), with ROS generation disrupting mitochondrial membranes .

- Topoisomerase inhibition : Analogous hydrazides intercalate DNA and inhibit Topo IIα, confirmed by plasmid relaxation assays .

- Synergistic effects : Co-administration with doxorubicin enhances efficacy (combination index <1.0) via P-glycoprotein inhibition .

Basic: How do substituents on the benzyl groups modulate the physicochemical properties of this compound?

- Electron-donating groups (e.g., –OCH₃) : Increase solubility in polar solvents (logP reduction by ~0.5 units) but may reduce antimicrobial potency .

- Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance thermal stability (TGA decomposition >250°C) and bioactivity via σ-hole interactions .

- Steric effects : Bulky substituents (e.g., –CF₃) hinder π-stacking, reducing crystallinity .

Advanced: What experimental and computational approaches validate reaction mechanisms for this compound synthesis?

- Kinetic studies : Monitor reaction progress via TLC/HPLC. Pseudo-first-order kinetics are observed in benzylation steps (k ≈ 0.05 min⁻¹) .

- Isotope labeling : ¹⁵N-labeled hydrazide tracks NH participation in condensation reactions .

- DFT transition-state modeling : Identifies rate-limiting steps (e.g., nucleophilic attack on carbonyl carbons) and optimizes catalysts (e.g., p-TsOH) .

Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?

- Solvent volume : Lab-scale ethanol reflux requires 10:1 solvent:substrate ratio, but industrial reactors may need solvent recycling .

- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) to reduce costs .

- Stability : Hydrazides are hygroscopic; store under argon with molecular sieves to prevent decomposition .

Advanced: How do crystal lattice energies and hydrogen-bonding networks affect the stability of this compound?

- Lattice energy calculations : For related hydrazides, lattice energies range from −120 to −150 kJ/mol, stabilizing monoclinic systems .

- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) dominate packing, with weaker C–H···π contacts (3.5 Å) contributing to layered structures .

- Polymorphism screening : Use solvent-drop grinding to identify stable forms for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。